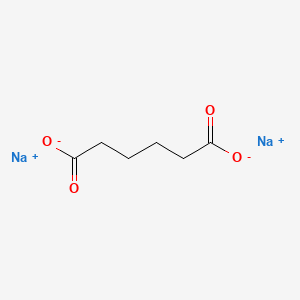

Sodium adipate

Descripción

Research Significance and Interdisciplinary Context

The significance of sodium adipate (B1204190) in research stems from its multifaceted functionality. It is a key compound in fields ranging from polymer science and materials engineering to food technology and formulation science. Its dicarboxylate nature makes it an excellent ligand in coordination chemistry.

In polymer science, sodium adipate and its parent compound, adipic acid, are integral to the development of advanced polymeric materials. Adipate esters are recognized for their role as plasticizers, particularly in polyvinyl chloride (PVC), enhancing flexibility and workability by lowering the glass transition temperature. nih.gov Research has shown that adipate-based plasticizers can be as effective as traditional ones like dioctyl phthalate (B1215562) (DOP). Furthermore, this compound is utilized in the preparation of polymer nanocomposites, which exhibit improved mechanical properties and thermal stability.

Within food science, this compound is primarily utilized as a food additive (E number E356) where it functions as an acidity regulator and buffering agent. wikipedia.orgsmolecule.comfood-detektiv.de Its ability to maintain a stable pH is crucial for product stability, texture, and flavor enhancement in a variety of food products, including jellies, jams, and beverages. smolecule.comdataintelo.com Studies have also indicated its role in inhibiting starch retrogradation, which can improve the texture and shelf-life of food products. smolecule.com

In the realm of formulation science, excluding pharmaceutical dosage forms, this compound acts as a stabilizer and pH regulator in cosmetic products. smolecule.comdataintelo.com Its buffering capabilities are essential for maintaining the stability and efficacy of cosmetic formulations. atamanchemicals.com It is also used in non-metal surface treatment products, lubricants, greases, adhesives, and sealants. atamanchemicals.com

Historical Trajectories in Adipate Chemistry Research

Research into adipic acid and its salts, including this compound, has evolved significantly over time. Early research focused on the synthesis and basic characterization of these compounds. Adipic acid itself was commercially prepared from the oxidation of cyclohexanol. atamanchemicals.com The primary method for synthesizing this compound involves the neutralization reaction of adipic acid with sodium hydroxide (B78521) or sodium carbonate. wikipedia.orgsmolecule.com

The mid-20th century saw a surge in research related to polymer chemistry, where adipic acid became a crucial monomer for the production of Nylon 6,6. researchgate.net This spurred further investigation into the properties of adipates and their derivatives. The use of adipate esters as plasticizers for PVC also gained prominence during this period, driven by the need for more flexible and durable plastic materials.

Later, crystallographic studies provided deeper insights into the molecular structure of adipate compounds. For instance, neutron diffraction studies have been used to determine the crystal structure of adipate complexes, revealing details about bond lengths and the coordination of sodium cations. iucr.orgnih.gov

The following table summarizes key crystallographic data for an adipate complex, illustrating the level of structural detail achieved in later research phases.

| Parameter | Value at 295 K |

| Molecular Formula | [Na₂(C₆H₉O₄)₂(C₆H₁₀O₄)]·2H₂O |

| Molecular Weight | 518.4 |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 9.378 (2) |

| b (Å) | 13.379 (5) |

| c (Å) | 10.247 (3) |

| β (°) | 95.93 (3) |

| Volume (ų) | 1278.8 (7) |

Data from a neutron diffraction study of an adipate complex. iucr.orgnih.gov

Contemporary Research Landscape and Emerging Paradigms

The current research landscape for this compound is characterized by a focus on advanced materials and novel applications. A significant emerging area is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The dicarboxylate structure of the adipate ligand allows it to form coordination complexes with various metal ions, leading to MOFs with diverse and potentially useful structures. These materials are investigated for applications in areas such as gas storage and catalysis.

Another contemporary research thrust is the biosynthesis of adipic acid from renewable resources, which is seen as a more sustainable alternative to traditional petroleum-based synthesis. Researchers are exploring engineered microbial pathways, such as the "reverse β-oxidation" (rBOX) pathway, to produce adipic acid from feedstocks like glucose.

In formulation science, research continues to explore the use of adipic acid and its salts in controlled-release systems. For example, this compound has been incorporated into the polymeric coating of hydrophilic monolithic systems to modulate the intragel pH, which can result in a zero-order release of hydrophilic drugs. atamanchemicals.comncats.io

The table below outlines some of the contemporary research applications of this compound and related compounds.

| Research Area | Application | Key Findings |

| Polymer Science | Plasticizer for PVC and biodegradable polyesters. | Adipate esters effectively lower the glass transition temperature, increasing polymer flexibility. |

| Component in polymer nanocomposites. | Improves mechanical properties and thermal stability of materials like PVC. | |

| Coordination Chemistry | Organic linker for Metal-Organic Frameworks (MOFs). | The dicarboxylate nature of adipate allows for the formation of diverse MOF structures. |

| Biotechnology | Precursor for biosynthetic pathways. | Research is focused on producing adipic acid from renewable feedstocks via microbial engineering. |

| Food Science | Acidity regulator and buffering agent. wikipedia.orgsmolecule.com | Helps maintain stable pH, enhancing product stability and texture. smolecule.comdataintelo.com |

| Formulation Science | pH modulator in controlled-release systems. atamanchemicals.comncats.io | Can achieve zero-order drug release profiles in hydrophilic monolithic systems. atamanchemicals.comncats.io |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKFCSHPTAVNJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na2O4 | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044726 | |

| Record name | Disodium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odourless crystals or crystalline powder | |

| Record name | Hexanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Approximately 50 g/100 ml water (20 °C) | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7486-38-6, 23311-84-4 | |

| Record name | Sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adipic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XG6T5KYKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151-152 °C (for adipic acid) | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Chemical Synthesis Pathways of Sodium Adipate (B1204190)

Traditional chemical synthesis of sodium adipate primarily relies on straightforward acid-base chemistry and ester hydrolysis.

The most direct method for synthesizing this compound is through the neutralization of adipic acid with a sodium-containing base. The reaction can be carried out using sodium hydroxide (B78521) or sodium carbonate.

The reaction with sodium hydroxide is as follows: HOOC(CH₂)₄COOH + 2 NaOH → NaOOC(CH₂)₄COONa + 2 H₂O

Alternatively, using sodium carbonate yields this compound, water, and carbon dioxide: HOOC(CH₂)₄COOH + Na₂CO₃ → NaOOC(CH₂)₄COONa + H₂O + CO₂

Process optimization in these reactions hinges on precise stoichiometric control. Maintaining the correct molar ratio of adipic acid to the sodium base is crucial for ensuring complete conversion to the disodium (B8443419) salt and avoiding the presence of unreacted starting materials or the monosodium salt. Precise pH adjustment is a key parameter for ensuring stoichiometric balance, which is critical for the purity of the final product. The reaction conditions, such as temperature and solvent, are also optimized to ensure a high yield and purity of the resulting this compound.

Table 1: Stoichiometric Ratios for Neutralization Reactions

| Reactants | Molar Ratio (Adipic Acid : Base) | Byproducts |

|---|---|---|

| Adipic Acid and Sodium Hydroxide | 1 : 2 | Water |

| Adipic Acid and Sodium Carbonate | 1 : 1 | Water, Carbon Dioxide |

This compound can also be produced through the saponification of adipate esters, such as dimethyl adipate or diethyl adipate. This reaction involves the hydrolysis of the ester in the presence of a strong base, typically sodium hydroxide.

The saponification of diethyl adipate occurs in two consecutive steps:

C₂H₅OOC(CH₂)₄COOC₂H₅ + NaOH → C₂H₅OOC(CH₂)₄COONa + C₂H₅OH

C₂H₅OOC(CH₂)₄COONa + NaOH → NaOOC(CH₂)₄COONa + C₂H₅OH

To enhance the yield of the final product, this compound, and manage byproducts, controlling the reaction conditions is essential. The use of an excess of sodium hydroxide can drive the reaction towards the complete saponification to the disodium salt.

A study on the saponification of diethyl adipate demonstrated that the use of reactive distillation can significantly influence the product distribution. By continuously removing the intermediate product, monoethyl adipate, from the reaction mixture, the conversion to this monoester was enhanced to 86% compared to 15.3% in a batch reaction without distillation. researchgate.netuobaghdad.edu.iqdoaj.org This technique highlights a method for byproduct management; by controlling the removal of intermediates, the reaction can be steered towards a desired product. For the production of this compound, ensuring the reaction goes to completion is key, which can be achieved by adjusting the stoichiometry of the reactants and the removal of the alcohol byproduct to shift the equilibrium. researchgate.netuobaghdad.edu.iqdoaj.org

Electrochemical Synthesis Routes for Adipate Compounds: Investigating Green Chemistry Principles

Electrochemical synthesis is emerging as a promising green alternative for the production of adipate compounds. primescholars.com This method aligns with the principles of green chemistry by often utilizing milder reaction conditions, reducing the need for hazardous reagents, and minimizing waste generation. primescholars.comyale.eduacs.org Electrochemical approaches can offer high selectivity and energy efficiency, particularly when powered by renewable electricity sources. primescholars.com

Catalytic Approaches in Adipate Synthesis: Heterogeneous Catalysis and Reaction Kinetics

Catalytic methods play a significant role in the synthesis of adipic acid, the precursor to this compound. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is particularly advantageous for industrial applications due to the ease of catalyst separation and recycling. youtube.com

The kinetics of heterogeneous catalytic reactions for adipic acid synthesis are complex and involve several steps:

Adsorption: Reactant molecules adsorb onto the surface of the catalyst.

Surface Reaction: The adsorbed molecules react on the catalyst's active sites.

Desorption: The product molecules desorb from the catalyst surface. youtube.comresearchgate.net

Table 2: Comparison of Catalytic Approaches for Adipic Acid Synthesis

| Catalyst System | Feedstock | Key Advantages |

|---|---|---|

| Niobic acid-supported Platinum | 2,5-Furandicarboxylic acid | Direct synthesis from a biomass-derived molecule. rsc.org |

| Rhenium oxide and Palladium on activated carbon | Glucaric acid (from Glucose) | High yield (99%) in a two-step transformation from glucose. nih.gov |

| Manganese Oxide | Cyclohexanol | Enables electrocatalytic oxidation in neutral media. nih.gov |

Exploration of Novel Precursors in Adipate Production: Bio-based and Waste-derived Feedstocks

In the quest for sustainability, significant research has been directed towards utilizing renewable and waste-derived feedstocks for adipic acid and, subsequently, this compound production. This approach reduces reliance on petrochemical sources and can contribute to a circular economy. nih.govlabmanager.com

Bio-based Feedstocks: Lignocellulosic biomass, which is abundant and non-edible, is a prime candidate. tandfonline.comresearchgate.net Cellulose and hemicellulose fractions can be catalytically converted to intermediates like γ-valerolactone (GVL), which can then be upgraded to adipic acid. researchgate.net Glucose, derived from the hydrolysis of starch or cellulose, can be transformed into adipic acid through intermediates such as glucaric acid or 2,5-furandicarboxylic acid. rsc.orgnih.gov

Waste-derived Feedstocks: The concept of upcycling waste materials is gaining traction. For example, post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste can be broken down into its constituent monomers, terephthalic acid and ethylene (B1197577) glycol. nih.gov Engineered microbes can then convert terephthalic acid into adipic acid. nih.gov This bioconversion process occurs in aqueous media at room temperature, offering a sustainable route to a valuable chemical from a problematic waste stream. nih.gov Food waste is another potential feedstock, which can be converted into various platform chemicals that may serve as precursors for adipic acid synthesis. labmanager.comeurekalert.orgmdpi.com

Applications of Sodium Adipate in Advanced Materials Science and Engineering

Polymer Science and Engineering Applications

Sodium adipate (B1204190) and its parent compound, adipic acid, are integral to the development of advanced polymeric materials. Their ability to modify polymer structures and properties makes them valuable additives and building blocks.

Role as a Plasticizer and Modifier in Polymeric Systems

Sodium adipate, and more broadly adipate esters, are recognized for their plasticizing capabilities, particularly in polyvinyl chloride (PVC) and biodegradable polyesters. Plasticizers are added to polymers to increase their flexibility, workability, and extensibility by reducing the glass transition temperature (Tg). Research indicates that adipate-based plasticizers, such as butyl phenoxyethyl adipate, demonstrate good compatibility with PVC and can effectively lower its Tg, comparable to or even exceeding that of traditional plasticizers like dioctyl phthalate (B1215562) (DOP) mdpi.com. For instance, a study showed a decrease in the glass-transition temperature of PVC by 133.2 °C with the introduction of a synthesized adipate, indicating a pronounced plasticizing effect mdpi.com.

In the realm of biodegradable polyesters, adipic acid derivatives are explored as environmentally friendly plasticizers. These compounds can enhance the processability and mechanical properties of polymers like polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) mdpi.commdpi.commdpi.comacs.orgresearchgate.net. For example, blending PBAT with additives like pine resin derivatives can improve its processability and enhance thermal stability researchgate.net. Furthermore, the incorporation of adipate-based structures into starch foams has been shown to improve flexibility and thermal insulation properties mdpi.com.

Enhancement of Polymer Properties

The inclusion of this compound or adipate-derived structures can significantly improve various polymer properties.

Thermal Stability: Adipate-modified polymers often exhibit enhanced thermal stability. For instance, PVC/organoclay nanocomposites incorporating sodium salts of adipic acid showed improved thermal stability compared to unfilled PVC, with a significant improvement noted at 800 °C ekb.eg. Similarly, branched poly(butylene adipate) has been investigated for its ability to improve the thermal stability of PVC researchgate.net. Research on poly(adipic anhydride-co-mannitol adipate) copolymers revealed that an increase in mannitol (B672) content positively impacts thermal stability, with the Flynn–Wall–Ozawa method indicating an increase in activation energy for thermal decomposition mdpi.com.

Mechanical Flexibility: Adipate-containing polymers often demonstrate increased flexibility. For example, starch/PBAT blend foams showed improved flexibility, with the flexural strain at break increasing significantly with higher PBAT content mdpi.com. Similarly, poly(sorbitol adipate-co-diol adipate) copolymers exhibited increased flexibility as the diol chain length increased, evidenced by an increase in the percentage of elongation at break and a decrease in tensile stress nih.gov. The plasticizing effect of adipates in PVC is directly linked to improved flexibility by lowering the glass transition temperature mdpi.comnih.gov.

Processability: The plasticizing action of adipates facilitates easier polymer processing. By reducing the melt viscosity and glass transition temperature, these compounds decrease the energy required for manufacturing and processing polymer materials mdpi.comnih.gov. For example, adipate plasticizers have been shown to increase the melt flow of PVC compounds, confirming a decrease in energy intensity during processing mdpi.com.

Synthesis of Adipate-based Copolymers and Nanocomposites

This compound and adipic acid serve as key monomers or modifiers in the synthesis of advanced polymer architectures, including copolymers and nanocomposites.

Copolymers: Adipic acid is a crucial monomer in the production of various polyesters and polyamides. For instance, poly(butylene adipate-co-terephthalate) (PBAT) is a well-studied biodegradable copolyester synthesized from adipic acid, terephthalic acid, and butanediol (B1596017) mdpi.comacs.orgresearchgate.net. Research has also explored the synthesis of poly(sorbitol adipate-co-diol adipate) copolymers, demonstrating that varying the diol component allows for tunable physicochemical characteristics suitable for biological applications nih.gov. Furthermore, poly(butylene adipate)-based copolymers have been synthesized using different methods to assess their sustainability and properties chemrxiv.orgacs.org.

Nanocomposites: this compound and other adipate salts are used in the preparation of polymer nanocomposites. For example, PVC/organoclay nanocomposites have been prepared using sodium salts of adipic acid and sebacic acid. These materials showed improved mechanical properties and thermal stability compared to unfilled PVC ekb.eg. Studies on PBAT/organoclay nanocomposites have also been conducted, aiming to enhance properties like optical clarity, mechanical strength, and barrier performance through the incorporation of modified clays (B1170129) acs.orgresearchgate.netacs.orgmdpi.com.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dicarboxylate nature of adipate makes it an excellent ligand for coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) and coordination complexes with diverse structures and potential applications.

Formation of Coordination Complexes with Transition Metal Ions

Adipate anions can act as bridging ligands, coordinating with various transition metal ions to form complex structures. Research has shown adipate forming coordination complexes with metal ions such as copper (Cu(II)), nickel (Ni(II)), manganese (Mn(II)), cobalt (Co(II)), and iron (Fe(III)) researchgate.netresearchgate.netcapes.gov.br. In these complexes, the adipate ligand can adopt different conformations and coordination modes, acting as a ditopic ligand that bridges metal centers researchgate.netresearchgate.netresearchgate.net. For instance, adipate can chelate bidentately to metal ions or act as a tetradentate bridge between two metal ions researchgate.net. The specific coordination environment, metal ion, and solvent system influence the resulting structural topology of these coordination polymers researchgate.netacs.org.

Design and Characterization of Adipate-Incorporated Framework Structures

Adipate serves as a versatile organic linker in the design and synthesis of Metal-Organic Frameworks (MOFs). These porous crystalline materials are constructed from metal ions or clusters connected by organic ligands. Adipic acid has been used to synthesize MOFs with transition metals like Mn(II), Co(II), and Fe(III) researchgate.netresearchgate.net. The resulting MOFs exhibit diverse structures, including two-dimensional sheets and three-dimensional networks, depending on the metal ion, solvent, and the adipate's conformation researchgate.netacs.org.

Characterization of these adipate-incorporated MOFs typically involves techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) researchgate.netresearchgate.netoapen.org. These methods help confirm the crystalline structure, the presence of adipate ligands, thermal stability, and morphology researchgate.netresearchgate.net. For example, FT-IR spectroscopy confirms the coordination of adipate to metal centers through characteristic shifts in carboxylate stretching frequencies ekb.eg. TGA is used to assess thermal stability, indicating the temperature at which the framework begins to decompose mdpi.com. Adipate-based MOFs have shown potential in applications such as lead(II) adsorption, with Mn(II)-adipate MOF demonstrating high effectiveness researchgate.net.

Investigation of Functional Properties (e.g., Magnetocaloric Behavior, Thermal Expansion)

Information regarding the specific functional properties of this compound, such as magnetocaloric behavior or thermal expansion, was not found in the provided search results. The available literature primarily focuses on its chemical and formulation-related applications.

Role in Formulation Science (excluding pharmaceutical dosage forms)

This compound plays a significant role in the formulation of various industrial and consumer products, leveraging its chemical properties to enhance stability, performance, and desired characteristics.

Buffering Mechanisms in Non-Biological Chemical Systems

As a dicarboxylic acid salt, this compound functions effectively as an acidity regulator and buffering agent in non-biological chemical systems atamanchemicals.comsmolecule.comontosight.aiontosight.aicalpaclab.comebay.comcymitquimica.comwikipedia.orgnih.govwikipedia.org. Its primary mechanism involves the ability to accept or release hydrogen ions (H⁺) depending on the surrounding pH, thereby maintaining a stable pH level within a formulation smolecule.comontosight.ai. This pH control is crucial for product stability, texture, and the efficacy of other components in various applications, including cosmetics and industrial mixtures smolecule.comontosight.aicymitquimica.com.

Stabilization of Industrial Formulations (e.g., PVC Stabilizers)

This compound is recognized for its utility as a stabilizer in industrial formulations, most notably in polyvinyl chloride (PVC) and chlorinated polyvinyl chloride (CPVC) atamanchemicals.comcalpaclab.comebay.com. It is incorporated into stabilizing compositions to prevent the degradation of these polymers during processing and use ingenieur-buch.degoogle.comgoogle.comgoogle.com. Patents describe its effectiveness, sometimes in combination with other stabilizers such as perchlorate (B79767) salts or metal soaps, to enhance the thermal stability and workability of CPVC resins google.comgoogle.comgoogle.com. Beyond PVC, it also serves as a stabilizer in cosmetic products smolecule.comontosight.ai.

Modulation of Material Properties in Formulations (e.g., Starch Retrogradation Inhibition)

This compound is employed to modify and improve the properties of various materials within formulations. A key application is its ability to inhibit starch retrogradation, a process that can negatively affect the texture and shelf-life of starch-based products smolecule.comresearchgate.netnih.govgoogle.commdpi.com. Research indicates that this compound is effective in inhibiting short-term starch retrogradation, and when used in combination with agents like triethylene glycol, it exhibits synergistic effects that enhance both short-term and long-term retrogradation inhibition researchgate.netnih.gov. For instance, a mixture of 15% adipic acid (as this compound) and 10% triethylene glycol demonstrated synergistic benefits, leading to improved elongation at break and reduced moisture content in starch films nih.gov. This compound also functions as a plasticizer in polymer formulations, enhancing flexibility and processability smolecule.commarkwideresearch.com.

Table 1: Comparative Effectiveness in Starch Retrogradation Inhibition

| Compound Combination | Effectiveness (Short-Term Retrogradation) | Effectiveness (Long-Term Retrogradation) | Synergistic Effect Observed |

| This compound alone | More effective than triethylene glycol | Less effective than triethylene glycol | N/A |

| Triethylene glycol alone | Less effective than this compound | More effective than this compound | N/A |

| This compound (15%) + Triethylene glycol (10%) | High | High | Yes researchgate.netnih.gov |

| This compound + Polyethylene (B3416737) glycol (PEG) | High | High | Yes researchgate.net |

| This compound + Sodium citrate (B86180)/PEG | High | High | Yes researchgate.net |

Adipate Salts in Sorption and Separation Technologies: Heavy Metal Uptake and Environmental Remediation

While direct applications of this compound itself as a primary sorbent for heavy metals are limited in the reviewed literature, modified adipate compounds demonstrate significant potential in environmental remediation. Sodium hydroxyethylcellulose adipate (HEC-Adip-Na), for example, has been developed as an efficient and reusable sorbent for the uptake of cadmium (Cd(II)) from aqueous solutions dntb.gov.uaresearchgate.net. This modified material exhibits substantial sorption capacities, fitting well with the Langmuir isotherm model and pseudo-second order kinetic model for adsorption researchgate.net.

The sorbent shows high efficiency in removing cadmium from both deionized water and high-hardness groundwater, with capacities reported up to approximately 115 mg g⁻¹ researchgate.net. Furthermore, the material demonstrates excellent reusability, maintaining its sorption capacity for cadmium after multiple regeneration cycles, highlighting its viability for wastewater treatment and environmental cleanup applications researchgate.net. Adipates, in general, are also noted for their role in wastewater treatment processes smolecule.com.

Table 2: Cadmium Sorption by Sodium Hydroxyethylcellulose Adipate

| Sorbent Material | Target Metal | Medium | Sorption Capacity (mg g⁻¹) | Isotherm Model | Kinetic Model | Reusability (Regeneration Cycles) |

| Sodium hydroxyethylcellulose adipate | Cd(II) | Deionized Water (DW) | 114.94 | Langmuir | Pseudo-second order | Negligible decrease after 5 cycles researchgate.net |

| Sodium hydroxyethylcellulose adipate | Cd(II) | High-Hardness Ground Water (GW) | 112.35 | Langmuir | Pseudo-second order | Negligible decrease after 5 cycles researchgate.net |

Table 3: Key Physical and Chemical Properties of this compound

List of Compounds Mentioned:

Adipic acid (Hexanedioic acid)

Bis(2-ethylhexyl) adipate (DEHA)

Bis(melaminium)adipate adipic acid solvate (BMA)

Dioctyl adipate (DOA)

Glycine

Melamine

Poly(butylene adipate-co-terephthalate) (PBAT)

Polyethylene glycol (PEG)

Potassium adipate

Sodium alginate

Sodium carbonate

Sodium citrate

Sodium formate (B1220265)

Sodium hydroxide (B78521)

Sodium hypochlorite (B82951)

Sodium perchlorate

Sodium succinate (B1194679) (Disodium succinate)

this compound (Hexanedioic acid, disodium salt)

Sodium hydroxyethylcellulose adipate (HEC-Adip-Na)

Triethylene glycol

Advanced Analytical and Spectroscopic Characterization of Sodium Adipate and Its Derivatives

Chromatographic and Spectrometric Techniques for Quantitative Analysis

Quantitative analysis of adipates, particularly adipate (B1204190) esters which are common derivatives, frequently employs a combination of chromatographic separation and spectrometric detection. Gas chromatography (GC) coupled with mass spectrometry (MS), often in a tandem configuration (GC-MS/MS), is a powerful technique for this purpose. jmcs.org.mx This method allows for the sensitive and selective determination of adipate esters even in complex matrices like food samples. jmcs.org.mxscielo.org.mx

For instance, a procedure for determining di(2-ethylhexyl) adipate (DEHA) in maize tortillas has been developed using GC-MS/MS. jmcs.org.mx The quantification is performed using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor ion and its characteristic product ion. jmcs.org.mxscielo.org.mx This approach provides excellent sensitivity, with method detection limits reported in the microgram per kilogram (µg/kg) range. jmcs.org.mxscielo.org.mx Sample preparation for such analyses often involves homogenization, extraction with a suitable solvent system (e.g., acetonitrile/water), a salting-out step, and a final solvent exchange to a non-polar solvent like isooctane (B107328) for injection into the GC system. jmcs.org.mx

Solid-phase microextraction (SPME) is another valuable technique that can be coupled with GC for the analysis of adipate esters in aqueous samples like physiological saline solutions. researchgate.net SPME serves as a pre-concentration step, improving detection limits down to the µg/L level. researchgate.net

Below is a table summarizing typical parameters used in the GC-MS/MS analysis of an adipate derivative.

| Analyte | Technique | Detection Mode | Precursor Ion (m/z) | Product Ion (m/z) | Matrix | Detection Limit Range |

|---|---|---|---|---|---|---|

| Di(2-ethylhexyl) adipate (DEHA) | GC-MS/MS | MRM | 129 | 111 | Maize Tortilla | 0.11-1.84 µg kg⁻¹ scielo.org.mx |

Structural Elucidation using Advanced Spectroscopic Methods

A suite of advanced spectroscopic methods is employed for the detailed structural elucidation of sodium adipate and its derivatives, from simple salts to complex polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is fundamental in identifying the functional groups present in adipate-containing molecules. The spectra of adipates are characterized by strong absorption bands corresponding to the carboxylate group (COO⁻). For instance, in studies of poly(adipic anhydride-co-mannitol adipate), FTIR is used to confirm the structure of the resulting copolymers. mdpi.com The presence of characteristic peaks for C-O and C=O stretching vibrations confirms the incorporation of the adipate moiety. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. ¹H NMR can be used to determine the number and connectivity of non-equivalent protons in the molecule. researchgate.net ¹³C-NMR provides information about the carbon skeleton and is particularly useful in polymer chemistry to confirm the successful synthesis of copolymers containing adipate units, such as highly branched poly(adipic anhydride-co-mannitol adipate). mdpi.com Public databases also provide reference ¹H NMR spectra for this compound. nih.gov

Scanning Electron Microscopy (SEM) : SEM is utilized to investigate the surface morphology and microstructure of materials containing this compound or its derivatives. For example, in the analysis of internal diesel injector deposits, which can contain metal carboxylates, SEM reveals the surface topology, showing distinct regions and physical features of the deposits. soton.ac.uk It can also be used to visualize the structure of nanocomposites, such as those made from selenium conjugated with other compounds. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) : Often coupled with SEM, EDX provides elemental analysis of the sample's surface. soton.ac.uk This technique can confirm the presence of sodium in this compound samples or identify the elemental composition of polymer-adipate systems or deposits. researchgate.netsoton.ac.uk

Application of Isotopic Labeling for Mechanistic and Pathway Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules and to quantify the flow of atoms through metabolic pathways, a method known as metabolic flux analysis (MFA). nih.gov this compound labeled with stable isotopes, such as ¹³C, serves as a tracer to investigate its metabolism. medchemexpress.com

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system. ox.ac.uknih.gov As the cells metabolize the labeled compound, the ¹³C atoms are incorporated into various downstream metabolites. plos.org By measuring the specific patterns of ¹³C labeling (isotopomer distributions) in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative activities of different metabolic pathways. ox.ac.uknih.govnih.gov

For example, ¹³C-labeled this compound can be used in metabolic flux analysis to understand how this dicarboxylic acid is processed by cells. medchemexpress.com The analysis of labeled amino acids or other central metabolites can reveal the entry points and conversion routes of adipate within the cell's metabolic network. plos.org This information is critical for applications in metabolic engineering and for understanding the biological impact of adipate. nih.gov

Thermal Analysis Techniques for Polymer-Adipate Systems

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal properties of polymers containing adipates, such as the biodegradable polyester (B1180765) poly(butylene adipate-co-terephthalate) (PBAT). labmanager.comresearchgate.net These methods provide crucial data on thermal stability, phase transitions, and composition. labmanager.comazom.comnih.gov

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. azom.com It is used to determine the thermal stability and decomposition profile of polymer-adipate systems. For PBAT, the initial decomposition temperature has been measured at 324 °C, with the maximum decomposition rate occurring around 400 °C. nih.gov The introduction of different monomers or additives can alter this thermal stability. nih.govtandfonline.com For example, the activation energy for the thermal decomposition of poly(butylene adipate) ionomers was found to decrease as the content of a comonomer, dimethyl 5-sulfoisophthalate sodium salt (DMSI), increased, indicating that the DMSI content makes thermal decomposition easier. tandfonline.com

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com It is used to identify phase transitions like melting (Tₘ), crystallization (T꜀), and glass transition (T₉). nih.govredalyc.org For PBAT, the theoretical melting enthalpy (ΔHᶠ) for a fully crystalline sample is reported as 114 J/g. nih.gov DSC studies on blends of PBAT with other polymers, like poly(3-hydroxybutyrate) (PHB), show distinct phase transitions for each component, indicating that the blend is immiscible. redalyc.org These analyses are critical for understanding the processing conditions and physical properties of adipate-based polymers. azom.comredalyc.org

The table below presents selected thermal properties of adipate-containing polymers obtained from TGA and DSC analyses.

| Material | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Poly(butylene adipate-co-terephthalate) (PBAT) | TGA | Initial Decomposition Temperature | 324 °C | nih.gov |

| Poly(butylene adipate-co-terephthalate) (PBAT) | TGA | Temperature of Max. Decomposition Rate | ~400 °C | nih.gov |

| Poly(butylene adipate) ionomer (PBAi-2) | TGA | Activation Energy of Decomposition | 164.51 kJ/mol | tandfonline.com |

| Poly(butylene adipate) ionomer (PBAi-5) | TGA | Activation Energy of Decomposition | 78.07 kJ/mol | tandfonline.com |

| Poly(butylene adipate-co-terephthalate) (PBAT) | DSC | Theoretical Melting Enthalpy (ΔHᶠ) | 114 J/g | nih.gov |

Biochemical and Metabolic Research on Adipate Compounds Excluding Human Clinical or Toxicological Studies

Adipate (B1204190) in Cellular Metabolic Pathways: Focus on Non-human and In Vitro Models

The biosynthesis of adipic acid in microorganisms is a significant area of research, aiming to replicate or engineer pathways that can efficiently convert renewable carbon sources into this valuable chemical.

As no natural microorganisms are known to produce adipic acid directly in high yields, researchers have focused on designing artificial pathways. The "reverse β-oxidation" (rBOX) pathway is considered one of the most promising strategies for adipic acid biosynthesis from renewable feedstocks like glucose or glycerol (B35011) mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net. This pathway essentially reverses the steps of fatty acid degradation.

Key precursors for this pathway are acetyl-CoA and succinyl-CoA, which are central metabolites in the citric acid cycle researchgate.netresearchgate.net. The rBOX pathway involves a series of enzymatic reactions:

Condensation: Acetyl-CoA and succinyl-CoA are condensed to form 3-oxoadipyl-CoA, catalyzed by a thiolase enzyme (e.g., PaaJ from E. coli) mdpi.comresearchgate.netsjtu.edu.cn.

Reduction: 3-oxoadipyl-CoA is reduced to 3-hydroxyadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (e.g., Hbd, PaaH1) mdpi.comnih.govsjtu.edu.cn.

Dehydration: 3-hydroxyadipyl-CoA undergoes dehydration to form 2,3-dehydroadipyl-CoA, catalyzed by an enoyl-CoA hydratase (e.g., Crt, ECH) mdpi.comnih.govsjtu.edu.cn.

Second Reduction: 2,3-dehydroadipyl-CoA is reduced to adipyl-CoA by a trans-enoyl-CoA reductase (e.g., Ter) mdpi.comnih.govsjtu.edu.cn.

Hydrolysis: Finally, adipyl-CoA is converted to adipic acid, typically by an acyl-CoA thioesterase (e.g., TesB) or an adipyl-CoA synthetase/adipate kinase mdpi.comnih.govsjtu.edu.cngoogle.com.

Other proposed pathways include the fatty acid degradation pathway, the muconic acid conversion pathway, the α-ketopimelate pathway, and the lysine (B10760008) degradation pathway mdpi.comresearchgate.net. The direct microbial conversion of sugars to adipic acid has been achieved using engineered Escherichia coli and Thermobifida fusca, with E. coli strains engineered with the reverse adipate degradation pathway showing particularly high potential, achieving titers up to 68 g/L mdpi.combiofueljournal.com. Toray Industries has also developed a process for producing 100% bio-based adipic acid from sugars derived from inedible biomass, utilizing microbial fermentation and chemical purification technologies toray.comtoray.us.

Enhancing adipate production involves optimizing the activity and expression of enzymes within these synthetic pathways and improving precursor supply. Genetic engineering plays a crucial role in this process.

Enzyme Selection and Optimization: Researchers have screened and tested various heterologous enzymes for their efficiency in catalyzing specific steps of the rBOX pathway. For instance, enzymes like PaaJ (thiolase), PaaH (3-hydroxyacyl-CoA dehydrogenase), PaaF (2,3-dehydroadipyl-CoA hydratase), Ter (trans-2-enoyl-CoA reductase), and TesB (thioesterase) from E. coli have been extensively studied mdpi.comnih.govresearchgate.netsjtu.edu.cn. Studies have shown that substituting enzymes or optimizing their combinations can significantly improve adipate accumulation sjtu.edu.cn.

Genetic Engineering Strategies:

Pathway Reconstruction: Artificial pathways are constructed by expressing genes encoding the necessary enzymes in a host organism, such as E. coli or Corynebacterium glutamicum mdpi.comresearchgate.netchalmers.segoogle.com.

Overexpression: Overexpressing genes for rate-limiting enzymes, such as Tfu_1647 (5-Carboxy-2-pentenoyl-CoA reductase) in T. fusca, has been shown to increase production efficiency mdpi.com. Similarly, increasing the copy number of genes for key enzymes can enhance flux through the pathway researchgate.net.

Precursor Supply Enhancement: Optimizing the availability of precursors like acetyl-CoA and succinyl-CoA is critical. This can involve deleting genes that divert these precursors or overexpressing genes involved in their synthesis, such as cat1 for succinyl-CoA and balancing cofactor metabolism through genes like udhA and dppD researchgate.net.

Genome Integration: Integrating synthetic pathway genes directly into the host genome, rather than relying on plasmids, can improve stability and obviate the need for antibiotics or chemical inducers, potentially reducing production costs researchgate.net.

Enzyme Engineering: While not detailed in the provided snippets, enzyme engineering for improved substrate specificity and catalytic efficiency is an ongoing area of research in metabolic engineering for dicarboxylic acid production nih.gov.

A notable achievement in metabolic engineering for adipate production is the development of E. coli strains that have reached titers of 68 g/L, primarily utilizing glycerol as a feedstock and employing the reverse degradation pathway mdpi.combiofueljournal.com.

Interaction of Adipate with Biological Macromolecules (e.g., Starch Retrogradation Mechanisms)

Adipic acid and its derivatives can interact with biological macromolecules, particularly polysaccharides like starch, influencing their physical and functional properties.

Starch Modification: Adipic acid, often in the form of adipic anhydride (B1165640), is used as a cross-linking agent for starch. This chemical modification alters starch's properties, such as its susceptibility to enzymatic degradation, swelling power, solubility, and paste viscosity acs.orgresearchgate.netfao.orgnih.govresearchgate.net.

Retrogradation Control: Cross-linking with adipic acid can reduce starch retrogradation, a process where gelatinized starch reverts to a more crystalline structure upon cooling, leading to undesirable changes in texture and consistency acs.orgresearchgate.netnih.govfoodcom.pl. Acetylated distarch adipate (E1422) is a modified starch that uses adipic acid for cross-linking and acetic anhydride for acetylation, serving as a thickener, stabilizer, and binder in food products fao.orgnih.govfoodcom.pl. These modifications can improve starch resistance to amylolysis and enhance the rheological properties of pastes and gels researchgate.net.

Polymer Blends: Adipic acid is a monomer for polybutylene adipate terephthalate (B1205515) (PBAT), a biodegradable polymer. Modified starches, including acetylated distarch adipate, can be blended with PBAT to improve the compatibility and properties of biodegradable films, influencing their morphology, mechanical strength, and barrier properties researchgate.netmdpi.com.

The interaction of adipic acid with starch primarily involves esterification reactions, where the carboxylic acid groups of adipic acid react with hydroxyl groups on the starch polymer chains, forming ester linkages fao.orgresearchgate.net.

Microbial Metabolism of Adipate and its Derivatives in Environmental and Bioremediation Contexts

While the focus here is not on human toxicology, understanding how microorganisms metabolize adipate is relevant for environmental processes and bioremediation.

Degradation Pathways: Microorganisms possess metabolic pathways for the degradation of adipic acid and other dicarboxylic acids. These pathways often involve β-oxidation, similar to fatty acid degradation, where adipic acid is broken down into smaller molecules like acetyl-CoA and succinyl-CoA researchgate.netsjtu.edu.cnresearchgate.netasm.org. For example, Penicillium chrysogenum degrades adipic acid into succinyl-CoA and acetyl-CoA sjtu.edu.cngoogle.com.

Environmental Relevance: The ability of certain bacteria, such as Acinetobacter baylyi, to utilize adipic acid as a carbon source highlights its role in natural degradation cycles researchgate.net. Research into microbial degradation pathways is important for understanding the fate of adipic acid in the environment and for developing bioremediation strategies for contaminated sites.

Compound List

Adipic acid (Hexanedioic acid)

Sodium adipate

Acetyl-CoA

Succinyl-CoA

3-oxoadipyl-CoA

3-hydroxyadipyl-CoA

2,3-dehydroadipyl-CoA

Adipyl-CoA

Glycerol

Glucose

Dinitrogen monoxide

Protocatechuate

Phenylacetate

cis,cis-muconic acid

α-ketoadipate

L-lysine

β-ketoadipate

Amylose

Amylopectin

Polybutylene adipate terephthalate (PBAT)

Acetic anhydride

Epichlorhydrin

Adipic anhydride

Glucaric acid

Terephthalic acid

Malonic acid

Succinic acid

Glutaric acid

Pimelic acid

Suberic acid

Azelaic acid

Sebacic acid

Undecanedioic acid

Dodecanedioic acid

Brassylic acid

Tetradecanedioic acid

Pentadecanedioic acid

1,5-PDO (1,5-propanediol)

5-AVA (5-aminovaleric acid)

β-D-lysine

Hexanoic acid

Oxalyl-CoA

β-hydroxybutyryl-CoA

Crotonyl-CoA

3-hydroxyadipate

trans-2-hexenedioic acid

2-oxoglutarate

Erythritose 4-phosphate

Phosphoenolpyruvic acid

3-dehydroshikimate

Hexadecanedioic acid

Tetradecanedioic acid

Dodecane

Hexadecane

Hexadecanoic acid

16-hydroxyhexadecanoic acid

Oleic acid

1,18-Octadec-9-enoic acid

Malonate

Sebacate

Malonic acid

Glutaric acid

Aspergillus

Penicillium

Eupenicillium

Thysanophora

Candida albicans

Candida tropicalis

Candida glabrata

Candida viswanathii

Yarrowia lipolytica

Cupriavidus necator H16

Escherichia coli

Thermobifida fusca

Corynebacterium glutamicum

Saccharomyces cerevisiae

Penicillium chrysogenum

Acinetobacter baylyi

Clostridium butyricum

Clostridium acetobutylicum

Ralstonia eutropha H16

Megasphaera elsdenii

Pichia

Pseudomonas putida

P. aeruginosa

P. fluorescens St. 18

Candida maltosa

Lodderomyces elongisporus

Environmental Fate and Impact of Adipate Compounds

Biodegradation Pathways and Mechanisms in Natural Environments

Adipic acid, the parent compound of sodium adipate (B1204190), is generally considered readily biodegradable by soil microorganisms nih.govoecd.org. Studies have shown that adipic acid can undergo microbial degradation in various natural environments. For instance, in forest and agricultural soils, adipic acid exhibited approximately 60% CO2 evolution within 33 days nih.gov. Anaerobic bacteria acclimated to acetate (B1210297) cultures have also demonstrated efficient degradation of adipic acid, with up to 82% degradation observed after a 10-day lag period nih.gov. Further research indicates that adipic acid can be metabolized through pathways involving enzymes like dehydrogenases and oxidases, ultimately breaking down into simpler compounds such as succinyl-CoA and acetyl-CoA mdpi.comresearchgate.net. The ester bonds within adipate-containing polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), are susceptible to cleavage by enzymes like lipase, esterase, Proteinase, and cellulase (B1617823) produced by microorganisms mdpi.comacs.orgresearchgate.net. This enzymatic hydrolysis breaks down the polymer chains into smaller molecules or oligomers, which are then further decomposed through microbial metabolism into carbon dioxide and water mdpi.com. The rate of biodegradation for these polyesters can be influenced by factors such as crystallinity, molecular weight, and the presence of specific enzymes mdpi.comatamanchemicals.comcore.ac.uk. For example, lower molecular weight adipic acid polyesters aid in their biodegradability atamanchemicals.com.

Environmental Ecotoxicity Studies of Adipate Derivatives (excluding human health assessment)

The ecotoxicity of adipate derivatives varies depending on the specific compound and the organism tested. Generally, many adipate esters are considered to have low aquatic toxicity. For instance, several category members of adipate diesters exhibit no acute or chronic toxicity to aquatic organisms europa.eu. However, some water-soluble adipate esters with short-chain alcohols, such as dibutyl adipate and diisopropyl adipate, have shown toxic or harmful effects on aquatic life europa.eueuropa.euoecd.org. Dibutyl adipate, for example, has LC50 values for fish ranging from 3.7 to 5.1 mg/L and EC50 values for Daphnia magna at 17 mg/L oecd.org. Algae also show sensitivity, with an EC50 of 2.8 mg/L for Selenastrum capricornutum oecd.org. Bis(2-ethylhexyl) adipate has demonstrated higher aquatic toxicity, with reported LC50 values for fish between 0.48-0.85 mg/L and EC50 for Daphnia magna at >1.6 mg/L fishersci.se. Conversely, adipic acid itself shows moderate toxicity to aquatic organisms, with a 48-hour EC50 for Daphnia magna of 85.6 mg/L and a 72-hour EC50 for algae of 26.6 mg/L oecd.orgisotope.comresearchgate.net. Despite some acute toxicity, many adipate derivatives are readily biodegradable, which limits their persistence and potential for long-term adverse effects in sediment and soil organisms europa.eueuropa.eu.

Future Directions and Emerging Research Areas

Integration of Computational Chemistry and Machine Learning in Adipate (B1204190) Research

Machine learning algorithms, such as artificial neural networks (ANN), are being applied to unravel complex reaction networks in adipic acid synthesis. researchgate.net By training models on experimental data, researchers can predict the concentrations of products under various conditions, providing valuable insights for designing more efficient industrial reactors. researchgate.net This approach moves beyond traditional trial-and-error experimentation, which is often costly and time-consuming. aiche.orgmpg.de

A primary focus of ML in this field is catalyst design. aiche.org Novel catalysts are critical for developing sustainable chemical production and mitigating pollution. aiche.org Machine learning can accelerate the identification of optimal catalyst candidates by screening vast numbers of potential materials before experimental testing begins. aiche.orgmpg.de This includes determining active sites, discovering new catalytic mechanisms, and finding key descriptors that correlate with catalyst performance. aiche.org By integrating ML with quantum mechanical modeling, the high computational cost of traditional methods like density functional theory (DFT) can be mitigated, enabling faster and more extensive screening of catalyst properties. mpg.demit.edu

| Application Area | Methodology | Objective | Key Findings/Potential Impact |

|---|---|---|---|

| Reaction Network Analysis | Artificial Neural Network (ANN) Models | To model and predict product yields in adipic acid synthesis. researchgate.net | Provides a comprehensive model that fits experimental results well, aiding in the design and optimization of industrial tubular reactors. researchgate.net |

| Catalyst Design & Discovery | Machine Learning (ML) Guided Screening | To accelerate the identification of novel, efficient catalysts for adipate synthesis. aiche.orgarxiv.org | Reduces reliance on time-consuming trial-and-error experiments by pre-screening candidates, leading to faster development of catalysts for green synthesis routes. aiche.orgmpg.de |

| Property Prediction | Quantum Mechanics (QM) & ML Integration | To predict the structure and physical properties of adipate-based molecules and materials. electropages.commit.edu | Enables rapid prototyping and characterization of new functional materials before synthesis. mpg.de |

Development of Novel Adipate-based Functional Materials for Specialized Applications

Research into adipate-based polymers is expanding beyond traditional uses, focusing on the creation of functional materials with tailored properties for specialized applications, particularly in biodegradable plastics and advanced composites.

One of the most prominent materials is Poly(butylene adipate-co-terephthalate) (PBAT), a fully biodegradable and flexible copolyester. mdpi.com Its mechanical properties are comparable to low-density polyethylene (B3416737) (LDPE), making it a strong candidate for sustainable packaging. mdpi.com Current research focuses on blending PBAT with other biopolymers, such as thermoplastic starch (TPS), to reduce costs and enhance biodegradability. mdpi.com These blends are being explored for food packaging and various environmental applications. mdpi.com

Adipic acid esters are also being developed as effective and safer alternatives to phthalate (B1215562) plasticizers, which are facing increasing regulatory scrutiny. mdpi.com Dialkyl adipates improve the flexibility of materials, especially at low temperatures, due to their linear molecular structure. mdpi.com Research is focused on developing more efficient and sustainable synthesis methods for these plasticizers, such as using recyclable ionic liquids as catalysts to achieve high yields under mild conditions. mdpi.com

Furthermore, functional polyesters derived from sugar alcohols and adipic acid are showing promise. Poly(sorbitol adipate) (PSA), synthesized via enzymatic polymerization, contains multiple pendant hydroxyl groups. nih.govresearchgate.net This functionality allows for further modification, such as grafting with poly(ethylene glycol) (PEG), to improve hydrophilicity and create polymer networks suitable for hydrogel formation. nih.gov These novel adipate-based polyesters are being investigated for a range of pharmaceutical and biomedical uses. nih.govresearchgate.net

| Material | Key Components | Specialized Application | Notable Properties |

|---|---|---|---|

| PBAT/TPS Blends | Poly(butylene adipate-co-terephthalate), Thermoplastic Starch | Sustainable Food Packaging mdpi.com | Biodegradable, flexible, comparable to LDPE, cost-effective. mdpi.com |

| Dialkyl Adipates | Adipic acid, Alcohols (e.g., butan-1-ol, 2-ethylhexan-1-ol) | Alternative Plasticizers mdpi.com | Improves low-temperature flexibility, lower viscosity than phthalates. mdpi.com |

| Poly(sorbitol adipate) Networks | Sorbitol, Divinyl adipate | Hydrogel Precursors nih.govresearchgate.net | Hydrophilic, functional pendant groups for modification. researchgate.net |

| Poly(glycerol adipate) | Glycerol (B35011), Adipic acid | Drug Delivery Carriers, Tissue Engineering researchgate.netnih.gov | Biocompatible, biodegradable, forms self-assembled nanoparticles. researchgate.net |

Advancements in Sustainable and Green Chemical Processes for Adipate Synthesis

The conventional industrial production of adipic acid relies on petroleum-based feedstocks and involves the use of strong acids, which can generate significant environmental pollutants, including nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netxmu.edu.cn Consequently, a major area of emerging research is the development of green and sustainable synthesis routes that utilize renewable resources and environmentally benign catalysts. purkh.com

A key strategy involves the catalytic conversion of biomass-derived platform molecules into adipic acid. nih.gov Researchers are actively exploring pathways starting from glucose, which can be sourced from cellulose, the most abundant renewable carbon resource. xmu.edu.cn One promising two-step process involves the oxidation of glucose to glucaric acid, followed by the deoxygenation of glucaric acid to yield adipic acid. xmu.edu.cnnih.gov This route has achieved high yields (up to 99%) using efficient bifunctional catalysts, such as a combination of rhenium oxide and palladium supported on activated carbon (Pd-ReOₓ/AC). nih.govlookchem.com

Other sustainable routes being investigated include:

From Lignin: An integrated approach combining electrochemical hydrogenation of lignin-derived phenols to cyclohexanol, followed by biotransformation using engineered bacteria like Pseudomonas taiwanensis, has shown promise in producing adipic acid. rsc.org

From 5-Hydroxymethylfurfural (HMF): Catalytic pathways are being developed to convert HMF, another key biomass derivative, into adipic acid. researchgate.net

Biocatalysis: Genetically engineered microbes, such as E. coli, are being developed to directly ferment sugars like glucose into adipic acid precursors, offering a potentially cleaner and more direct biological route. youtube.com

Exploration of Adipate in Advanced Biomedical Engineering and Biomaterials (excluding direct human clinical applications)

Adipate-based polymers are gaining significant attention in biomedical engineering due to their biocompatibility and biodegradability. researchgate.netyoutube.com Research is focused on designing advanced biomaterials, such as hydrogels and nanoparticles, for applications in tissue engineering and controlled drug delivery. nih.govmdpi.com

Hydrogels, which are three-dimensional polymer networks with high water content, closely resemble the natural extracellular matrix of living tissues. researchgate.netnih.gov This makes them excellent candidates for scaffolds in tissue engineering. mdpi.com Polyesters synthesized from adipic acid and sugar alcohols, such as poly(sorbitol adipate) and poly(glycerol adipate), are being used to create novel hydrogel matrices. nih.govmdpi.com These materials can be crosslinked to form networks with tunable mechanical properties and swelling behavior. nih.govmdpi.com For instance, poly(glycerol adipate) elastomers exhibit elasticity within the range of human soft tissues, making them suitable for soft tissue regeneration applications. nih.gov

In the area of drug delivery, adipate-based polymers offer a versatile platform for encapsulating and controlling the release of therapeutic agents. nih.gov

Poly(glycerol adipate) (PGA) can self-assemble into nanoparticles, which can be used as carriers for drugs. researchgate.netnih.gov

Poly(sorbitol adipate)-g-poly(ethylene glycol) (PSA-g-mPEG) hydrogels have been developed and evaluated for their ability to release model solutes of different molecular weights, demonstrating their potential for controlled drug delivery systems. mdpi.comresearchgate.net

These adipate-based biomaterials provide a foundation for creating sophisticated systems that can support cell growth for tissue repair or deliver therapeutics in a controlled manner. nih.govnih.gov

Q & A

Q. What laboratory methods are commonly used to synthesize sodium adipate, and how is stoichiometric control achieved?

this compound is synthesized via neutralization of adipic acid with sodium hydroxide. For example, in material science, λ-zirconium phosphates are prepared by suspending ZrPO₄Cl(dmso) in a solution containing adipic acid and this compound (1:1 molar ratio) in a dmso/water solvent. Precise pH adjustment using sodium hydroxide ensures stoichiometric balance, critical for interlayer spacing control in layered materials .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection or ion-exchange chromatography is standard. For counterion analysis, methods like the USP procedure for acetate quantification can be adapted: acidify the sample, separate via ion chromatography, and titrate using strong sodium hydroxide (42 g/100 mL) with phosphoric acid (pH 3.0) as a mobile phase modifier .

Q. How does this compound function as an acidity regulator in food matrices, and what are its limitations?

this compound (E356) acts as a pH buffer by releasing adipate ions (OOC(CH₂)₄COO⁻) in aqueous systems. Its efficacy depends on solubility and interaction with other ions (e.g., calcium). Studies in modified starches show that acetylated distarch adipate (E1422) requires co-addition with xanthan gum (0.2% w/w) to stabilize viscosity in emulsified systems, highlighting synergies with hydrocolloids .

Advanced Research Questions

Q. How can reactive distillation optimize monoester yield in the saponification of diethyl adipate with sodium hydroxide?

Reactive distillation enhances monoethyl adipate yield by removing it from the reaction zone, preventing over-saponification to dithis compound. Key parameters:

- NaOH concentration : 40–60% maximizes conversion (86% monoester vs. 15.3% in batch reactors).

- Phase separation : Distillate forms two layers (water-rich upper layer, ester-rich lower layer), enabling efficient separation .

| NaOH Concentration (%) | Monoester Conversion (%) |

|---|---|

| 20 | 9 |

| 40 | 86 |

| 60 | 72 |

Q. What mechanistic insights explain the Dieckmann condensation of ethyl adipate using sodium ethoxide?

Sodium ethoxide deprotonates the α-hydrogen of ethyl adipate, initiating intramolecular cyclization to form 2-carbethoxycyclopentanone. This reaction exemplifies base-catalyzed ester condensation, where steric hindrance and solvent polarity (e.g., ethanol) influence reaction rates and byproduct formation .

Q. How do conflicting data on adipate salt toxicity impact safety assessments in biomedical applications?

While di(2-ethylhexyl) adipate (DEHA) shows limited carcinogenicity (IARC Group 3), this compound’s rapid hydrolysis in vivo reduces bioaccumulation risks. However, conflicting metabolic data (e.g., renal vs. hepatic clearance in rodent models) necessitate species-specific pharmacokinetic studies for drug formulation .

Q. What strategies resolve contradictions in adipate-modified starch performance under varying thermal conditions?

Acetylated distarch adipate (E1422) exhibits thermal instability above 120°C. Co-processing with cross-linking agents (e.g., phosphorus oxychloride) improves heat resistance. Dual modification (acetylation + hydroxypropylation) enhances freeze-thaw stability in soups by 30% compared to single modifications .

Methodological Considerations

Q. How should researchers design experiments to compare this compound’s efficacy with other dicarboxylate salts (e.g., citrate) in buffering systems?

- Control variables : pH (3.0–6.5), ionic strength (0.1–1.0 M), and temperature (25–60°C).

- Metrics : Buffer capacity (β = Δmol H⁺/ΔpH) and chelation efficiency (e.g., via ICP-MS for metal binding).

- Reference standards : Use USP-grade citric acid and sodium citrate for calibration .

Q. What experimental protocols mitigate impurities in this compound synthesized from industrial-grade adipic acid?

- Recrystallization : Dissolve in boiling water (1:5 w/v), filter through activated charcoal, and cool to 4°C.

- Purity validation : FT-IR (C=O stretch at 1710 cm⁻¹) and NMR (δ 1.6–2.4 ppm for methylene protons) .

Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in this compound-based polymer composites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.